molecular formula C28H24N4O2S2 B15249103 1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione CAS No. 88605-76-9

1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione

Cat. No.: B15249103
CAS No.: 88605-76-9
M. Wt: 512.6 g/mol
InChI Key: UTIOJKAJPFDMMR-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of anthraquinone to introduce nitro groups, followed by reduction to form amino groups. The benzylthio groups are then introduced through nucleophilic substitution reactions using benzylthiol and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The benzylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione is unique due to the presence of benzylthio groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and studying complex chemical reactions.

Properties

CAS No.

88605-76-9

Molecular Formula

C28H24N4O2S2

Molecular Weight

512.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O2S2/c29-17-11-19(35-13-15-7-3-1-4-8-15)25(31)23-21(17)27(33)22-18(30)12-20(26(32)24(22)28(23)34)36-14-16-9-5-2-6-10-16/h1-12H,13-14,29-32H2

InChI Key

UTIOJKAJPFDMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)SCC5=CC=CC=C5)N)N

Origin of Product

United States

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